molecular formula C16H12N2O3 B067347 1-(4-nitrobenzyl)-1H-indole-3-carbaldehyde CAS No. 192997-25-4

1-(4-nitrobenzyl)-1H-indole-3-carbaldehyde

Cat. No.: B067347
CAS No.: 192997-25-4
M. Wt: 280.28 g/mol
InChI Key: JAWFXXLBXDAJAJ-UHFFFAOYSA-N
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Description

1-(4-nitrobenzyl)-1H-indole-3-carbaldehyde is a useful research compound. Its molecular formula is C16H12N2O3 and its molecular weight is 280.28 g/mol. The purity is usually 95%.
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Scientific Research Applications

Novel Synthesis Methods

Researchers have developed new synthesis methods for indole derivatives, which are crucial for pharmaceuticals and materials science. For instance, a method for synthesizing indole-4-carboxaldehyde, involving a series of reactions starting from nitrobenzoate, showcases the versatility of indole derivatives in chemical synthesis (Xue Zhong-jun, 2004).

Structural Analysis

Structural analysis of compounds similar to "1-(4-nitrobenzyl)-1H-indole-3-carbaldehyde" reveals their complex geometry and potential for further chemical modifications. For example, the analysis of 1-(4-tert-butyl­benz­yl)-1H-indole-3-carbaldehyde provides insights into the planarity of the indole ring system and its derivatives, which is essential for understanding their reactivity and interactions (Vijayakumar N. Sonar, Sean Parkin, P. Crooks, 2006).

Building Blocks for Novel Compounds

Indole derivatives are proven to be versatile electrophiles in nucleophilic substitution reactions, serving as building blocks for the synthesis of complex organic molecules. Research demonstrates the regioselective reactions of methoxy-nitroindole-3-carbaldehyde with nucleophiles, leading to the preparation of trisubstituted indole derivatives, highlighting the compound's role in constructing novel chemical entities with potential biological activities (Koji Yamada et al., 2009).

Catalysis and Reaction Mechanisms

The gold-catalyzed cycloisomerization of certain precursors to indole-2-carbaldehydes illustrates the application of "this compound" derivatives in catalysis and synthesis. This method highlights the efficiency of gold catalysis in organic synthesis, offering a route to various indole derivatives through a mechanism involving activation and intramolecular addition reactions (Prasath Kothandaraman et al., 2011).

Safety and Hazards

Nitrobenzyl compounds can be hazardous. They may cause skin burns and eye damage, and can be harmful if swallowed .

Future Directions

Research into nitrobenzyl derivatives and related compounds is ongoing, with potential applications in areas such as anticancer therapies and hypoxia-targeting prodrugs .

Properties

IUPAC Name

1-[(4-nitrophenyl)methyl]indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3/c19-11-13-10-17(16-4-2-1-3-15(13)16)9-12-5-7-14(8-6-12)18(20)21/h1-8,10-11H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAWFXXLBXDAJAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The same procedures used in Example 7 were repeated except for using 5.96 g of 4-nitrobenzyl bromide and 2.00 g of indole-3-carbaldehyde as a starting material to give 2.38 g of 1-(4-nitrobenzyl) indole-3-carbaldehyde as pale brown crystals. The yield thereof was found to be 62%.
Quantity
5.96 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two

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